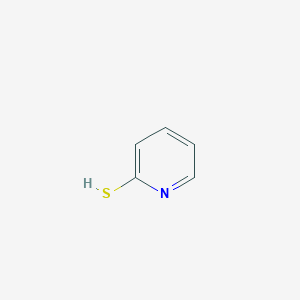

pyridine-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDPDGBKYUEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

pyridine-2-thiol tautomerism mechanism

An In-depth Technical Guide on the Core of Pyridine-2-thiol Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its tautomer, pyridine-2(1H)-thione, exist in a dynamic equilibrium that is fundamental to their chemical reactivity and biological activity. This document provides a comprehensive examination of the tautomeric mechanism, supported by quantitative thermodynamic data, detailed experimental protocols, and mechanistic diagrams. The equilibrium is highly sensitive to the surrounding environment, shifting in response to changes in solvent, concentration, and temperature. Understanding the factors that govern this tautomerism is critical for applications in coordination chemistry, catalysis, and drug design.

The Thiol-Thione Tautomeric Equilibrium

This compound exists as two primary tautomers: the aromatic thiol form (this compound) and the non-aromatic thione form (pyridine-2(1H)-thione).[1][2] While the thiol form possesses a fully aromatic pyridine (B92270) ring, the thione form is often stabilized by thioamide resonance.[1][3] The position of this equilibrium is a delicate balance of intrinsic molecular stability and extrinsic environmental factors.

In the gas phase, the thiol tautomer is the more stable species.[1][4] However, in solution, the equilibrium almost invariably favors the thione form, a phenomenon attributed to the thione's larger dipole moment, which is better stabilized by solvent molecules.[1][3][4] Polar solvents and self-association significantly shift the equilibrium toward the thione form.[5][6] Conversely, the thiol form is favored in dilute solutions and in nonpolar solvents.[6][7]

Quantitative Thermodynamic and Computational Data

Numerous experimental and computational studies have quantified the energetic landscape of the this compound/thione tautomerism. The relative stability of the tautomers is highly dependent on the phase (gas vs. solution) and the computational model employed.

Table 1: Relative Energies of Thiol vs. Thione Tautomers

| Phase / Solvent | Method | Energy Difference (kcal/mol) | Favored Tautomer | Reference |

| Gas Phase | CCSD(T)/cc-pVTZ | 2.61 | Thiol (2SH) | [1][3][4] |

| Gas Phase | QCISD(T)/TZV2P | 15.2 | Thiol (2SH) | [8] |

| Cyclohexane | IPCM-MP2/6-311+G(3df,2p) | -1.96 | Thione (2S) | [1][3][4] |

| Toluene / C₆D₆ | Calorimetry (Enthalpy) | -2.6 | Thione (2S) | [1][3][4] |

Table 2: Dimerization Thermodynamics of Pyridine-2(1H)-thione

The tautomerization mechanism is believed to proceed through a dimeric intermediate. The thermodynamic parameters for the dimerization of the thione tautomer in benzene-d6 (B120219) have been determined experimentally.

| Parameter | Value | Units | Conditions | Reference |

| Keq | 165 ± 40 | M-1 | 298 K, C₆D₆ | [1][3][4] |

| ΔH | -7.0 ± 0.7 | kcal/mol | 22-63 °C, C₆D₆ | [1][3][4] |

| ΔS | -13.4 ± 3.0 | cal/(mol·K) | 22-63 °C, C₆D₆ | [1][3][4] |

Mechanism of Tautomerization

Direct intramolecular proton transfer from sulfur to nitrogen has a high activation energy barrier, calculated to be between 25 and 30 kcal/mol.[1][3][4] This makes the unimolecular pathway kinetically unfavorable. The prevailing mechanism is an intermolecular process mediated by a hydrogen-bonded dimer.[1][3] In this pathway, two thione molecules form a cyclic dimer, facilitating a concerted, low-energy double proton transfer.

Experimental Protocols

The study of this compound tautomerism relies on a combination of spectroscopic and computational techniques. Each method provides unique insights into the structure, stability, and dynamics of the equilibrium.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying the dominant tautomer.[4] The key diagnostic bands are the S-H stretch of the thiol form and the N-H stretch of the thione form.

-

Protocol: Infrared spectra are recorded in the 4000-400 cm⁻¹ range.[9] For solution-state studies, the compound is dissolved in various solvents (e.g., toluene, heptane, methylene (B1212753) chloride, CCl₄).[1] The absence of a discernible S-H stretching band (νS-H), typically expected around 2500-2600 cm⁻¹, in solution provides strong evidence for the predominance of the thione tautomer.[1][3] Variable temperature experiments can be performed to measure thermodynamic parameters.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify the ratio of tautomers in solution.

-

Protocol: ¹H and ¹³C NMR spectra are recorded in various deuterated solvents (e.g., CDCl₃, DMSO-d₆).[10][11] The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. For the thione tautomer in DMSO-d₆, a broad signal corresponding to the N-H proton is typically observed at very low field (e.g., ~13.5 ppm).[10] Solid-state NMR can also be employed to determine the structure in the crystalline phase.[11]

UV-Vis Absorption Spectroscopy

The electronic absorption spectra of the thiol and thione tautomers are distinct, allowing for spectrophotometric investigation of the equilibrium.[6]

-

Protocol: UV-Vis spectra are obtained in solvents of varying polarity (e.g., cyclohexane, ethanol, water). The thione form typically exhibits characteristic absorption bands, for instance, at around 271 nm and 342 nm. By analyzing the spectra at different concentrations, the influence of self-association on the equilibrium can be studied.[5][6] The time course of spectral changes can reveal the kinetics of tautomerization or subsequent reactions like oxidation to the disulfide.[6]

Computational Chemistry

Theoretical calculations are essential for determining the intrinsic properties of the tautomers and mapping the reaction pathway.

-

Protocol: Geometries of the tautomers, dimers, and transition states are optimized using methods like Density Functional Theory (DFT), often with the B3LYP functional, or ab initio methods like Møller-Plesset perturbation theory (MP2).[1][12] High-level single-point energy calculations (e.g., CCSD(T)) are then performed with large basis sets (e.g., 6-311+G(3df,2p), cc-pVTZ) to obtain accurate relative energies.[1][3][8] Solvent effects are modeled using continuum models like the Polarizable Continuum Model (PCM).[12][13]

Conclusion

The tautomerism of this compound is a classic example of a prototropic equilibrium governed by a subtle interplay of aromaticity, resonance stabilization, and intermolecular interactions. While the aromatic thiol form is more stable in isolation (gas phase), the thione form predominates in the condensed phase due to its larger dipole moment and its ability to form stable hydrogen-bonded dimers. The mechanism of interconversion is not a simple intramolecular hop but a lower-energy pathway involving these dimeric species. A multi-pronged approach combining FTIR, NMR, and UV-Vis spectroscopy with high-level computational modeling is necessary to fully elucidate the thermodynamics and kinetics of this fundamental chemical process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. organic chemistry - Why is the thione tautomeric form of 2-Mercaptopyridine favoured? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Collection - 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 8. Predictions of tautomeric equilibria in 2-hydroxypyridine and this compound: correlation effects and possible discrepancies with experiment - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Pyridinethione(2637-34-5) 1H NMR [m.chemicalbook.com]

- 11. NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution | Semantic Scholar [semanticscholar.org]

- 12. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Synthesis of Pyridine-2-thiol from 2-Chloropyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the primary synthetic routes for producing pyridine-2-thiol (also known as 2-mercaptopyridine) from the precursor 2-chloropyridine (B119429). This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document details the most common and effective methodologies, including reactions with thiourea (B124793) and sodium hydrosulfide (B80085). It presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols, and includes process diagrams to illustrate reaction pathways and workflows.

Introduction

This compound (C₅H₅NS) is an organosulfur compound that exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione.[1] The predominant form can depend on factors such as temperature, concentration, and solvent.[1] This yellow crystalline solid is a versatile chemical intermediate, notably used as a precursor to zinc pyrithione, a common antifungal and antibacterial agent found in anti-dandruff shampoos.[2][3] Its derivatives are also critical in drug development as acylating agents and for creating protecting groups.[1]

The most prevalent and industrially significant methods for its synthesis start from 2-chloropyridine, a readily available raw material.[2][3] These methods involve the nucleophilic substitution of the chlorine atom with a sulfur-containing nucleophile. This guide focuses on the most efficient and widely documented of these synthetic transformations.

Core Synthetic Methodologies

The conversion of 2-chloropyridine to this compound is primarily achieved through nucleophilic aromatic substitution. The main methods differ in the choice of the sulfur nucleophile and the reaction conditions.

Reaction with Thiourea

A highly convenient and widely adopted route involves the reaction of 2-chloropyridine with thiourea.[1][4] The process proceeds in two main stages: first, the formation of an S-pyridin-2-yl isothiouronium salt intermediate, followed by alkaline hydrolysis to yield the final product. This method is favored for its mild conditions and high yield.[5]

The overall reaction is as follows:

-

Salt Formation: ClC₅H₄N + SC(NH₂)₂ → [H₂NCS(C₅H₄N)]Cl

-

Hydrolysis: [H₂NCS(C₅H₄N)]Cl + 2 NaOH → HSC₅H₄N + NaCN + NaCl + 2 H₂O

This process is typically carried out in an alcoholic solvent, such as ethanol (B145695), followed by treatment with a strong base like sodium hydroxide.[5]

Reaction with Sodium Hydrosulfide (NaSH)

Another direct method is the reaction of 2-chloropyridine with sodium hydrosulfide (NaSH).[6] Historically, this reaction, when conducted in solvents like propylene (B89431) glycol, suffered from low yields (below 15%) and required long reaction times of up to 25 hours at reflux.[5] However, recent patented methods have improved the process by using anhydrous sodium hydrosulfide in other organic solvents, claiming simpler processes, milder conditions, and higher product yields and purity.[6]

The reaction is a direct nucleophilic substitution: ClC₅H₄N + NaSH → HSC₅H₄N + NaCl

Reaction with Alkali Metal Polysulfides

A variation of the hydrosulfide method employs alkali metal polysulfides (e.g., Na₂Sₓ). This integrated process involves reacting a halosubstituted pyridine (B92270) with the polysulfide, followed by acidification and neutralization to obtain the mercapto compound in high yields.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various documented procedures for the synthesis of this compound from 2-chloropyridine.

Table 1: Synthesis via Thiourea Method

| Reagents | Solvent | Temperature | Time | Post-Treatment | Yield | Reference |

|---|

| 2-Chloropyridine, Thiourea | Ethanol | Reflux | 2-3 hours | NaOH hydrolysis, HCl acidification | High |[5] |

Table 2: Synthesis via Hydrosulfide/Polysulfide Methods

| Reagents | Solvent | Temperature | Time | Key Features | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyridine, Sodium Hydrosulfide | Propylene Glycol | Reflux (~188 °C) | 25 hours | Low yield, harsh conditions | < 15% | [5] |

| 2-Chloropyridine, Anhydrous NaSH | Organic Solvent | Elevated | Several hours | Improved industrial method | High | [6] |

| 2-Chloropyridine, Sodium Polysulfide | Water | Reflux | 20 hours | High conversion rate | Up to 89% |[4] |

Detailed Experimental Protocols

The following protocols are based on detailed procedures described in patent literature.

Protocol 1: Synthesis using Thiourea

This protocol is adapted from patent CN101993414A.[5]

Materials:

-

2-Chloropyridine (0.528 mol)

-

Thiourea (0.634 mol)

-

Ethanol (150 mL)

-

15 wt.% Sodium Hydroxide (NaOH) aqueous solution

-

15-20 wt.% Hydrochloric Acid (HCl) aqueous solution

-

Ethyl Acetate (B1210297)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine and thiourea in ethanol.

-

Reflux: Heat the mixture to reflux with constant stirring and maintain for 2.5 to 3 hours.

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Hydrolysis: Add 15 wt.% aqueous NaOH solution to the residue. Stir the mixture at room temperature for 15-20 minutes.

-

Extraction of Unreacted Material: Adjust the pH of the solution to 8.0-9.0 with careful addition of HCl if necessary. Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted 2-chloropyridine.

-

Product Precipitation: Separate the aqueous layer and place it under an inert gas atmosphere. Slowly add 15-20 wt.% aqueous HCl to acidify the solution, which will cause the target product, this compound, to precipitate as a solid.

-

Isolation: Collect the solid product by filtration, wash with cold distilled water, and dry under vacuum.

Protocol 2: Synthesis using Anhydrous Sodium Hydrosulfide

This protocol is a generalized procedure based on patent CN101941942A.[6]

Materials:

-

Anhydrous Sodium Hydrosulfide (>99%)

-

2-Chloropyridine

-

An appropriate organic solvent

-

Distilled Water

-

An acid for pH adjustment (e.g., HCl)

-

An organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add anhydrous sodium hydrosulfide and the organic solvent.

-

Heating: Heat the mixture to the desired reaction temperature.

-

Addition of 2-Chloropyridine: Add 2-chloropyridine to the heated mixture in batches over a defined period.

-

Reaction: Allow the reaction to proceed for several hours until completion is confirmed (e.g., by TLC or GC analysis).

-

Solvent Removal: Once the reaction is complete, distill off the organic solvent.

-

Workup: Add an appropriate amount of distilled water to the residue. Adjust the pH to an acidic value using an acid to protonate the thiolate.

-

Extraction: Extract the product from the aqueous solution using an organic solvent.

-

Isolation: Combine the organic extracts and distill off the solvent to obtain the pale yellow crystalline product, this compound.

Visualized Pathways and Workflows

The following diagrams illustrate the chemical pathway and a typical experimental workflow for the synthesis.

Caption: Reaction pathway via the thiourea method.

Caption: General experimental workflow for synthesis.

References

- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. chempanda.com [chempanda.com]

- 4. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 5. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 6. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

In-Depth Technical Guide on the Crystal Structure Analysis of Pyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of pyridine-2-thiol. It is established that in the solid state, this compound predominantly exists as its tautomer, pyridine-2(1H)-thione. This document details the experimental methodologies for determining its crystal structure, presents key crystallographic data, and illustrates the analytical workflow and tautomeric relationship.

Introduction: The Structural Significance of this compound

This compound and its thione tautomer are heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding their three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships (SAR), designing novel therapeutic agents, and engineering new materials with specific properties. Single-crystal X-ray diffraction is the definitive method for obtaining high-resolution structural data, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Tautomerism of this compound

In the solid state, this compound undergoes tautomerization to the more stable pyridine-2(1H)-thione form. This proton transfer from the sulfur atom to the nitrogen atom is a key characteristic of this molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of pyridine-2(1H)-thione and its analogs is achieved through single-crystal X-ray diffraction. The following protocol is a representative methodology based on studies of similar compounds.[1]

3.1. Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for this purpose include ethyl acetate, ethanol, or mixtures with less polar solvents like petroleum ether.[1] The process involves dissolving the compound in a minimal amount of the chosen solvent, followed by filtration to remove any insoluble impurities. The resulting solution is then allowed to stand undisturbed in a loosely covered container, permitting slow evaporation of the solvent over several days to weeks, leading to the formation of well-defined single crystals.

3.2. Data Collection

A suitable single crystal is carefully selected and mounted on a goniometer head. The data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[1] To minimize thermal vibrations of the atoms and improve the quality of the diffraction data, the crystal is often cooled to a low temperature (typically around 100-150 K) using a cryostream of nitrogen gas. The diffractometer software is used to collect a series of diffraction images by rotating the crystal through a range of angles.

3.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is subsequently refined using full-matrix least-squares techniques.[1] This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

Due to the limited availability of a complete, publicly accessible crystallographic dataset for the unsubstituted pyridine-2(1H)-thione, this guide presents the detailed crystal structure data for the closely related compound, 6-methylpyridine-2(1H)-thione, as a representative example.[1] This analog provides valuable insight into the structural parameters of the core pyridine-2(1H)-thione moiety.

Table 1: Crystal Data and Structure Refinement for 6-methylpyridine-2(1H)-thione [1]

| Parameter | Value |

| Empirical Formula | C₆H₇NS |

| Formula Weight | 125.19 g/mol |

| Temperature | 295(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.4608(15) Å |

| b | 14.902(3) Å |

| c | 11.665(2) Å |

| α | 90° |

| β | 94.85(3)° |

| γ | 90° |

| Volume | 1292.3(4) ų |

| Z | 8 |

| Density (calculated) | 1.287 Mg/m³ |

| Absorption Coefficient | 0.391 mm⁻¹ |

| F(000) | 528 |

| Data Collection | |

| Theta range for data collection | 2.3 to 27.5° |

| Index ranges | -9 ≤ h ≤ 9, -19 ≤ k ≤ 19, -15 ≤ l ≤ 15 |

| Reflections collected | 12472 |

| Independent reflections | 2944 [R(int) = 0.030] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2944 / 0 / 146 |

| Goodness-of-fit on F² | 1.12 |

| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.148 |

| R indices (all data) | R1 = 0.063, wR2 = 0.156 |

Table 2: Selected Bond Lengths (Å) for 6-methylpyridine-2(1H)-thione [1]

| Bond | Length (Å) | Bond | Length (Å) |

| S1-C1 | 1.700(2) | S2-C7 | 1.694(3) |

| N1-C1 | 1.378(3) | N2-C7 | 1.379(3) |

| N1-C5 | 1.353(3) | N2-C11 | 1.351(3) |

| C1-C2 | 1.411(3) | C7-C8 | 1.415(4) |

| C2-C3 | 1.349(4) | C8-C9 | 1.352(4) |

| C3-C4 | 1.401(4) | C9-C10 | 1.399(4) |

| C4-C5 | 1.365(3) | C10-C11 | 1.366(4) |

| C5-C6 | 1.488(4) | C11-C12 | 1.490(4) |

Table 3: Selected Bond Angles (°) for 6-methylpyridine-2(1H)-thione [1]

| Atoms | Angle (°) | Atoms | Angle (°) |

| C1-N1-C5 | 124.6(2) | C7-N2-C11 | 124.8(2) |

| N1-C1-C2 | 116.1(2) | N2-C7-C8 | 115.8(2) |

| N1-C1-S1 | 118.8(2) | N2-C7-S2 | 119.0(2) |

| C2-C1-S1 | 125.1(2) | C8-C7-S2 | 125.1(2) |

| C3-C2-C1 | 120.3(2) | C9-C8-C7 | 120.1(3) |

| C2-C3-C4 | 121.7(2) | C8-C9-C10 | 121.6(3) |

| C5-C4-C3 | 117.1(2) | C11-C10-C9 | 117.4(3) |

| N1-C5-C4 | 120.1(2) | N2-C11-C10 | 119.9(2) |

| N1-C5-C6 | 117.2(2) | N2-C11-C12 | 117.3(2) |

| C4-C5-C6 | 122.7(2) | C10-C11-C12 | 122.7(2) |

Visualization of the Experimental Workflow

The process of determining a crystal structure from a synthesized compound to the final refined model can be visualized as a logical workflow.

Conclusion

The crystal structure analysis of this compound reveals its existence as the pyridine-2(1H)-thione tautomer in the solid state. The detailed crystallographic data, obtained through single-crystal X-ray diffraction, provides fundamental insights into its molecular geometry and packing. This information is invaluable for professionals in drug discovery and materials science, enabling a deeper understanding of its chemical behavior and facilitating the design of new molecules with desired functionalities. The methodologies and data presented in this guide serve as a foundational reference for the structural characterization of this compound and related heterocyclic compounds.

References

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of Pyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-thiol is a heterocyclic compound of significant interest in various chemical and biological fields, including its use as a reagent in organic synthesis and its role in the structure of certain drugs. A key characteristic of this compound is its existence in a tautomeric equilibrium with its isomer, pyridine-2(1H)-thione. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure, tautomeric preferences, and vibrational modes of this compound. This guide provides a comprehensive overview of the IR and Raman spectroscopy of this compound, detailing experimental methodologies, spectral data, and the interpretation of its vibrational signatures.

The tautomerism between the thiol and thione forms is highly sensitive to the surrounding environment. In the gas phase and nonpolar solvents, the thiol form is generally more stable, whereas the thione form predominates in polar solvents and the solid state.[1][2] This equilibrium is a critical factor in understanding the reactivity and biological activity of this compound derivatives.

Tautomeric Equilibrium of this compound

The tautomeric relationship between this compound and pyridine-2(1H)-thione is a central aspect of its chemistry. The two forms are interconvertible via a proton transfer between the sulfur and nitrogen atoms.

Caption: Tautomeric equilibrium between this compound and pyridine-2(1H)-thione.

Experimental Protocols

The acquisition of high-quality IR and Raman spectra of this compound requires careful sample preparation and appropriate instrumentation. The following protocols are based on methodologies reported in the literature.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used for data acquisition.[3]

-

Sample Preparation :

-

Solid State (ATR) : For solid samples, Attenuated Total Reflectance (ATR) is a convenient technique. A small amount of the solid this compound is placed directly on the ATR crystal (e.g., a DuraSamplIR II).[3]

-

Solid State (Film) : A thin film can be prepared by dissolving the sample in a volatile solvent like chloroform, casting the solution onto an IR-transparent window (e.g., KBr), and allowing the solvent to evaporate.[3]

-

Solution Phase : For solution-phase measurements, this compound is dissolved in an appropriate solvent (e.g., toluene, C6D6, heptane, or methylene (B1212753) chloride) and placed in a liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr).[4] The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Vapor Phase : Gas-phase spectra can be obtained by heating the sample in a gas cell to achieve a sufficient vapor pressure.[5][6]

-

-

Data Acquisition : Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 2-4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Raman Spectroscopy

-

Instrumentation : A Fourier Transform (FT) Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, is often employed.[3] These instruments typically use a near-infrared laser (e.g., 1064 nm Nd:YAG) to minimize fluorescence.

-

Sample Preparation :

-

Solid State : Solid samples can be placed in a capillary tube or a sample holder for analysis.

-

Liquid/Solution State : Liquid samples or solutions are typically held in a glass vial or a quartz cuvette.

-

-

Data Acquisition : The laser is focused on the sample, and the scattered light is collected. The spectral range and resolution are chosen to resolve the vibrational modes of interest.

Vibrational Mode Assignments

The interpretation of IR and Raman spectra involves assigning the observed vibrational bands to specific molecular motions. This is often aided by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities of the different tautomers. The following tables summarize key vibrational frequencies for the pyridine (B92270) ring and the thiol/thione functional groups.

Table 1: Key Infrared (IR) Vibrational Frequencies (cm⁻¹) and Assignments for this compound and Pyridine-2(1H)-thione

| Vibrational Mode | This compound (Thiol Form) | Pyridine-2(1H)-thione (Thione Form) | Reference(s) |

| ν(N-H) stretch | - | ~3400-3300 (broad) | [4] |

| ν(C-H) stretch (aromatic) | ~3100-3000 | ~3100-3000 | [7] |

| ν(S-H) stretch | ~2550 | - | [4] |

| Ring stretching modes | ~1600-1400 | ~1600-1400 | [7][8] |

| ν(C=S) stretch (thioamide I) | - | ~1140 | [4] |

| Ring breathing | ~1000 | ~990 | [9][10] |

| δ(C-H) in-plane bend | ~1300-1000 | ~1300-1000 | [7] |

| γ(C-H) out-of-plane bend | ~900-700 | ~900-700 | [7] |

Table 2: Key Raman Vibrational Frequencies (cm⁻¹) and Assignments for this compound and Pyridine-2(1H)-thione

| Vibrational Mode | This compound (Thiol Form) | Pyridine-2(1H)-thione (Thione Form) | Reference(s) |

| ν(N-H) stretch | - | Weak or absent | [9][10] |

| ν(C-H) stretch (aromatic) | ~3100-3000 | ~3100-3000 | [9][10] |

| ν(S-H) stretch | ~2550 | - | [4] |

| Ring stretching modes | ~1600-1400 | ~1600-1400 | [9][10] |

| ν(C=S) stretch (thioamide I) | - | Strong band around 1140 | [4] |

| Ring breathing | Strong band around 1000 | Strong band around 990 | [9][10] |

| δ(C-H) in-plane bend | ~1300-1000 | ~1300-1000 | [9][10] |

| γ(C-H) out-of-plane bend | ~900-700 | ~900-700 | [9][10] |

Note: The exact positions of the peaks can vary depending on the phase (solid, liquid, gas) and the solvent used.

Experimental Workflow

The process of analyzing this compound using vibrational spectroscopy follows a systematic workflow, from sample handling to data interpretation.

Caption: Experimental workflow for the vibrational analysis of this compound.

Conclusion

Infrared and Raman spectroscopy are indispensable techniques for the structural analysis of this compound and the characterization of its tautomeric equilibrium. The distinct vibrational signatures of the thiol and thione forms, particularly the S-H stretching mode in the former and the N-H and C=S stretching modes in the latter, allow for a clear differentiation between the two tautomers. By carefully selecting the experimental conditions, researchers can gain valuable insights into the predominant form of this compound in a given environment, which is crucial for understanding its chemical reactivity and biological function. This guide provides a foundational understanding for professionals in research and drug development to effectively utilize vibrational spectroscopy in their studies of this compound and related compounds.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Mercaptopyridine-N-oxide [webbook.nist.gov]

- 6. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Pyridine-2-thiol

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for pyridine-2-thiol, a compound of significant interest in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its spectral characteristics, the underlying experimental protocols, and the crucial tautomeric equilibrium that governs its structure in solution.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium with its thione form, 2-pyridinethione. This equilibrium is highly dependent on the solvent, temperature, and concentration.[1][2] In solution, the thione form is generally favored, particularly in polar solvents, due to its greater polarity and ability to form hydrogen-bonded dimers.[1][3][4] The thiol form, while aromatic, is more prevalent in the gas phase and in nonpolar solvents.[1] This dynamic equilibrium is a critical factor in the interpretation of NMR spectra, as the observed chemical shifts are a weighted average of the two tautomeric forms present.

Caption: Tautomeric equilibrium between this compound and 2-pyridinethione.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). The significant differences in chemical shifts between the two solvents highlight the solvent's effect on the tautomeric equilibrium.

¹H NMR Spectral Data

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| H-3 | 7.42 | 7.25-7.30 (m) |

| H-4 | 7.57 | 7.60-7.65 (m) |

| H-5 | 6.808 | 6.72-6.76 (m) |

| H-6 | 7.68 | 7.38-7.42 (m) |

| N-H | 2.7 | 13.46 (br s) |

Data sourced from references[5][6].

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-2 | Not reported | 177.7 |

| C-3 | 122.8 | 133.0 |

| C-4 | 138.6 | 137.9 |

| C-5 | 128.4 | 112.8 |

| C-6 | 150.3 | 137.5 |

Data sourced from reference[5].

Experimental Protocols

The following provides a representative methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. Specific parameters may vary based on the spectrometer and experimental objectives.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.[7][8]

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Pulse Angle: A 30° or 90° pulse. A 90° pulse maximizes signal, while a 30° pulse can reduce the necessary relaxation delay.[7]

-

Spectral Width: Approximately 16 ppm to encompass all expected proton signals.[7]

-

Acquisition Time: ≥ 3 seconds for good digital resolution.[7]

-

Relaxation Delay: 1-5 seconds, depending on the T₁ values of the protons.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Caption: General workflow for NMR analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. rsc.org [rsc.org]

- 6. 2-Pyridinethione(2637-34-5) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. epfl.ch [epfl.ch]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Pyridine-2-thiol

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of pyridine-2-thiol, a compound of significant interest in chemical and biological research. The guide details the crucial role of tautomerism and solvent effects on its spectral properties, presents quantitative data in a structured format, outlines typical experimental protocols, and visualizes key concepts.

Core Principles: The Thiol-Thione Tautomerism

This compound exists in a tautomeric equilibrium with its amide isomer, 2(1H)-pyridinethione. This equilibrium is fundamental to understanding its UV-Vis absorption spectrum, as the two tautomers possess distinct electronic structures and thus absorb light at different wavelengths. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.

-

Thiol Form (this compound): This form is generally favored in nonpolar solvents.

-

Thione Form (2(1H)-Pyridinethione): This form predominates in polar solvents and is stabilized by a thioamide resonance structure.[1][2][3]

The significant difference in the dipole moments of the two tautomers drives the solvent-dependent preference; the thione form has a much larger dipole moment and is therefore stabilized to a greater extent by polar solvents.[3] Consequently, the UV-Vis spectrum of the compound can vary dramatically depending on the solvent used for analysis.

Caption: Tautomeric equilibrium of this compound and 2(1H)-Pyridinethione.

Quantitative Spectral Data

The UV-Vis absorption maxima (λmax) for this compound are highly dependent on the solvent, which dictates the predominant tautomeric form. The thione tautomer typically exhibits absorption bands at longer wavelengths compared to the thiol form.[4] For instance, the n → π* transition associated with the C=S group of the thione form results in absorption between 300 and 400 nm.[1][4]

The following table summarizes the reported absorption maxima for the thione form in various contexts. Note that molar absorptivity (ε) values are not consistently reported in the literature.

| Predominant Form | Solvent/System | Reported λmax (nm) | Reference |

| 2(1H)-Pyridinethione | General | ~343 | [5] |

| 2(1H)-Pyridinethione | Not Specified | 271, 342 | [1] |

| 2(1H)-Pyridinethione | Protonated (in DMSO) | ~312, ~360 | [6][7] |

| 2(1H)-Pyridinethione | Complexed with Iridium | 293, 373 | [1] |

Experimental Protocols

Measuring the UV-Vis absorption spectrum of this compound requires careful consideration of the solvent and sample preparation to ensure reproducible and accurate results.

Objective: To determine the UV-Vis absorption spectrum of this compound and observe the effect of solvent polarity on the tautomeric equilibrium.

Materials:

-

This compound (or 2(1H)-pyridinethione)

-

Spectroscopic grade solvents (e.g., hexane (B92381) or cyclohexane (B81311) as nonpolar, ethanol (B145695) or water as polar)[8]

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Methodology:

-

Solvent Selection: Choose solvents that are transparent in the desired UV-Vis range (typically 200-800 nm). Common choices include ethanol, hexane, and water.[9]

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM). Accuracy is critical for any subsequent molar absorptivity calculations.

-

Sample Preparation: Create a dilute solution from the stock solution in the same solvent to an appropriate concentration for measurement (e.g., 50 µM). The final absorbance should ideally fall within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Calibration: Calibrate the spectrophotometer using a blank cuvette containing only the pure solvent. This corrects for any absorbance from the solvent and the cuvette itself.

-

Spectral Acquisition:

-

Rinse the sample cuvette with the prepared dilute solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the sample across the desired wavelength range (e.g., 220 nm to 450 nm).

-

Record the absorption spectrum, noting the wavelengths of maximum absorbance (λmax).

-

-

Data Analysis: Identify the λmax values from the spectrum. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Solvent Comparison (Optional): Repeat steps 2-6 using a solvent of different polarity to observe the hypsochromic (blue) or bathochromic (red) shifts corresponding to the change in the tautomeric equilibrium.

Caption: Experimental workflow for UV-Vis spectral analysis of this compound.

Conclusion

The UV-Vis absorption spectrum of this compound is a classic example of the profound influence of molecular structure and environment on spectroscopic properties. The thiol-thione tautomerism, governed by solvent polarity, is the primary determinant of the observed absorption bands. For researchers and professionals in drug development, understanding these principles is crucial for the accurate characterization and quantification of this compound and related compounds. The methodologies and data presented in this guide provide a solid foundation for conducting and interpreting UV-Vis spectroscopic analyses of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

Quantum Chemical Insights into Pyridine-2-Thiol Tautomerism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the quantum chemical calculations of the tautomeric equilibrium between pyridine-2-thiol and its isomer, pyridine-2(1H)-thione. Understanding the relative stability and energetic landscape of these tautomers is crucial for various applications, including drug design and development, where tautomeric forms can exhibit different biological activities and physicochemical properties. This document provides a comprehensive overview of the computational methodologies, key quantitative data, and logical workflows involved in the theoretical investigation of this important chemical system.

Core Concepts: The Tautomeric Equilibrium

This compound exists in a tautomeric equilibrium with pyridine-2(1H)-thione. The thiol form possesses an aromatic pyridine (B92270) ring with an exocyclic thiol group, while the thione form has a non-aromatic dihydropyridine (B1217469) ring with a thiocarbonyl group.[1][2] The position of this equilibrium is sensitive to the surrounding environment, shifting in response to solvent polarity and intermolecular interactions.[2][3] While experimental studies provide valuable insights, quantum chemical calculations offer a powerful complementary approach to elucidate the intrinsic energetic preferences and the factors governing the tautomerization process.

Data Presentation: Relative Energies of Tautomers

The relative stability of the this compound (2SH) and pyridine-2(1H)-thione (2S) tautomers has been a subject of numerous computational studies. The choice of theoretical method and basis set significantly influences the calculated energy differences. Below is a summary of representative quantitative data from the literature, showcasing the energetic landscape in both the gas phase and solution.

| Level of Theory | Basis Set | Environment | Favored Tautomer | Relative Energy (kcal/mol) | Reference |

| CCSD(T) | cc-pVTZ | Gas Phase | This compound (2SH) | 2.61 | [1][3] |

| CBS-Q | - | Gas Phase | This compound (2SH) | ~25 (Transition State Energy) | [1][3] |

| B3LYP | 6-311+G(3df,2p) | Gas Phase | This compound (2SH) | - | [1] |

| IPCM-MP2 | 6-311+G(3df,2p) | Cyclohexane | Pyridine-2(1H)-thione (2S) | 1.96 | [1][3] |

| B3LYP | 6-311++G(2df,p) | Vacuum | - | - | [4] |

| B3LYP | 6-311+G(2d,p) | Gas Phase | Pyridine-2(1H)-thione (2S) (overestimated) | - | [5] |

| HF, MP2, MP4 | 6-311+G(2d,p) | Gas Phase | This compound (2SH) (overestimated by 4 kJ/mol) | ~0.96 | [5] |

| QCISD(T) | TZV2P | Gas Phase | This compound (2SH) | 15.2 kJ/mol (~3.63) |

Note: A positive relative energy indicates that the specified tautomer is less stable than the other. The transition state energy is relative to the more stable tautomer.

Experimental and Computational Protocols

The following sections detail the methodologies employed in the quantum chemical investigation of this compound tautomers.

Computational Methods

A variety of quantum chemical methods have been utilized to study the this compound/pyridine-2(1H)-thione system. These methods can be broadly categorized as ab initio and density functional theory (DFT) approaches.

-

Ab initio Methods: These methods are based on first principles and do not rely on empirical parameterization.

-

Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It serves as a starting point for more advanced methods.[5]

-

Møller-Plesset Perturbation Theory (MP2, MP4): These methods incorporate electron correlation by adding perturbation corrections to the HF energy. MP2 includes second-order corrections, while MP4 includes up to fourth-order corrections.[5]

-

Coupled Cluster (CC) Theory (e.g., CCSD(T)): Coupled cluster methods are highly accurate ab initio techniques that provide a robust treatment of electron correlation. CCSD(T) includes single, double, and a perturbative treatment of triple excitations and is often considered the "gold standard" for single-reference systems.[1][3]

-

Complete Basis Set (CBS) Methods (e.g., CBS-Q): These are composite methods that extrapolate the energy to the complete basis set limit, aiming for high accuracy.[1]

-

-

Density Functional Theory (DFT): DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. They offer a good balance between accuracy and computational cost.

Basis Sets

The choice of basis set is critical for obtaining accurate results. A basis set is a set of mathematical functions used to build molecular orbitals. For sulfur-containing molecules like this compound, it is important to use basis sets that can adequately describe the electronic structure of the sulfur atom.

-

Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311+G(3df,2p)): These are a popular family of basis sets. The numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. The symbols in parentheses denote the inclusion of polarization functions (e.g., d, p) and diffuse functions (+), which are important for describing anions and weak interactions.[1][4][5]

-

Correlation-Consistent Basis Sets (e.g., cc-pVTZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit as the size of the basis set increases. The "aug-" prefix indicates the addition of diffuse functions.[1][3]

Solvent Effects

To model the influence of the solvent on the tautomeric equilibrium, continuum solvation models are often employed. These models approximate the solvent as a continuous dielectric medium.

-

Integral Equation Formalism Polarizable Continuum Model (IEF-PCM): This is a widely used continuum solvation model.[3]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the tautomerization process and the typical workflow of a quantum chemical calculation for this system.

Caption: Tautomeric equilibrium between this compound and pyridine-2(1H)-thione.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Predominance of the Thione Form: An In-depth Technical Guide on the Stability of Pyridine-2(1H)-thione over Pyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium between pyridine-2-thiol and pyridine-2(1H)-thione is a subject of significant interest in medicinal chemistry and materials science, as the distinct physicochemical properties of each tautomer can profoundly influence molecular interactions, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the factors governing this equilibrium, presenting quantitative data, detailed experimental and computational methodologies, and a clear visualization of the tautomerization process. The evidence overwhelmingly indicates that while the thiol form may be favored in the gas phase, the thione tautomer exhibits greater stability in solution and the solid state.[1][2][3]

Tautomeric Equilibrium: A Quantitative Perspective

The relative stability of this compound and pyridine-2(1H)-thione is highly dependent on the surrounding environment, a phenomenon that can be quantified through thermodynamic and spectroscopic data. In the gas phase, computational studies suggest that the this compound form is more stable by approximately 2.61 kcal/mol.[2][4][5] However, in solution, this preference is inverted, with the pyridine-2(1H)-thione form being the thermodynamically more stable tautomer.[2][5] This shift is largely attributed to the greater dipole moment of the thione tautomer, leading to more favorable interactions with polar solvents.[2][5]

The following tables summarize key quantitative data from experimental and computational studies, providing a clear comparison of the stability of the two tautomers under different conditions.

Table 1: Thermodynamic Data for the this compound/Pyridine-2(1H)-thione Equilibrium

| Parameter | Gas Phase | Solution (Cyclohexane) | Solution (Toluene or C6D6) |

| Favored Tautomer | This compound | Pyridine-2(1H)-thione | Pyridine-2(1H)-thione |

| Energy Difference (kcal/mol) | -2.61 (Thiol more stable)[2][4][5] | +1.96 (Thione more stable)[2][4][5] | -2.6 (Enthalpy favoring thione)[2] |

Table 2: Spectroscopic Data for the Identification of Tautomers

| Spectroscopic Technique | This compound (Characteristic Signal) | Pyridine-2(1H)-thione (Characteristic Signal) | Reference |

| FTIR (cm⁻¹) | ν(S-H) stretch | No ν(S-H) stretch is observed in solution.[2][4][5] | [2][4][5] |

| ¹H NMR (ppm) | - | A signal around 13.5 ppm in DMSO-d₆ is assigned to the N-H proton.[6] | [6] |

| ¹³C NMR (ppm) | - | A signal corresponding to the C=S carbon. | [1] |

| UV-Vis (nm) | - | Absorption bands are observed, for instance, in ethanol (B145695).[7] | [7] |

Experimental and Computational Methodologies

The determination of the tautomeric equilibrium and the relative stability of this compound and pyridine-2(1H)-thione relies on a combination of sophisticated experimental and computational techniques.

Experimental Protocols

1. Fourier Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the presence of the S-H stretching vibration, which is characteristic of the thiol tautomer.

-

Methodology:

-

Prepare solutions of the compound in various solvents (e.g., toluene, C₆D₆, heptane, methylene (B1212753) chloride) at known concentrations.[2][4][5]

-

Acquire FTIR spectra of the solutions over a range of temperatures.

-

Analyze the spectra for the presence or absence of a band corresponding to the S-H stretching frequency (typically around 2500-2600 cm⁻¹). The absence of this band in solution provides strong evidence for the predominance of the thione form.[2][4][5]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To identify the N-H proton of the thione tautomer and observe distinct signals for each tautomer if both are present in significant quantities.

-

Methodology:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6]

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, a broad singlet at a downfield chemical shift (e.g., ~13.5 ppm in DMSO-d₆) is indicative of the N-H proton of the thione form.[6]

-

In the ¹³C NMR spectrum, the chemical shift of the carbon atom double-bonded to sulfur (C=S) in the thione form will be distinct from the carbon single-bonded to sulfur in the thiol form.[1]

-

3. UV-Vis Spectroscopy

-

Objective: To monitor the tautomeric equilibrium, which can be influenced by solvent polarity.

-

Methodology:

-

Prepare dilute solutions of the compound in solvents of varying polarity (e.g., nonpolar solvents like cyclohexane (B81311) and polar solvents like ethanol and water).[3][7]

-

Record the UV-Vis absorption spectra of each solution.

-

A shift in the absorption maxima and changes in molar absorptivity with solvent polarity can indicate a shift in the tautomeric equilibrium. The more polar thione tautomer is generally favored in more polar solvents.[7]

-

Computational Protocols

1. Ab Initio and Density Functional Theory (DFT) Calculations

-

Objective: To calculate the relative energies of the tautomers in the gas phase and in solution, and to predict spectroscopic properties.

-

Methodology:

-

Gas Phase Calculations:

-

Optimize the geometries of both the this compound and pyridine-2(1H)-thione tautomers using a high level of theory and a large basis set (e.g., CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)).[2][4][5]

-

Calculate the zero-point vibrational energies (ZPVE) to correct the electronic energies.

-

The difference in the corrected energies gives the relative stability of the tautomers in the gas phase.[2][4][5]

-

-

Solvent Effects:

-

Employ a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), to simulate the solvent environment.[2][4]

-

Optimize the geometries of the tautomers within the solvent field and calculate their relative energies. This allows for the prediction of the favored tautomer in different solvents.[2][4]

-

-

Spectroscopic Prediction:

-

Calculate vibrational frequencies to aid in the interpretation of experimental IR spectra.

-

Compute NMR chemical shifts (e.g., using the GIAO method) to compare with experimental data.

-

-

Logical Representation of Tautomerism

The tautomeric equilibrium between this compound and pyridine-2(1H)-thione is a dynamic process influenced by several key factors. The following diagram, generated using the DOT language, illustrates this relationship.

Caption: Factors influencing the this compound/thione equilibrium.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Collection - 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Pyridinethione(2637-34-5) 1H NMR spectrum [chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Navigating the Solubility Landscape of Pyridine-2-thiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Pyridine-2-thiol Solubility

This compound exists in a tautomeric equilibrium with its thione form, 2-pyridinethione. This equilibrium is influenced by factors such as temperature, concentration, and the polarity of the solvent.[1] Generally, the thiol form is favored in less polar solvents and at lower concentrations, while the thione form is more prevalent in polar solvents.[1] This dynamic is a key consideration when assessing its solubility. The "like dissolves like" principle is a fundamental guideline, suggesting that polar solvents are more likely to dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[2][3][4]

Solubility Profile of this compound

Based on available literature, a qualitative solubility profile of this compound has been compiled. For precise quantitative measurements, the experimental protocols outlined in the subsequent section should be employed.

| Solvent Classification | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Polar Protic | Methanol | Reported as soluble | Data not available |

| Ethanol | Reported as soluble | Data not available | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Reported as soluble | Data not available |

| N,N-Dimethylformamide (DMF) | Likely soluble | Data not available | |

| Acetone | Likely soluble | Data not available | |

| Non-Polar | Chloroform | Reported as soluble | Data not available |

| Dichloromethane | Reported as soluble | Data not available | |

| Diethyl Ether | Reported as soluble | Data not available |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is critical for any research or development application. The following section details the widely accepted shake-flask method for determining the solubility of a solid compound like this compound in an organic solvent.[2][5]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Vials with airtight seals

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure

1. Preparation of Saturated Solution:

1.1. Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.[5] 1.2. Securely seal the vials to prevent solvent evaporation. 1.3. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). 1.4. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute.[2][5] A preliminary time-course study can determine the optimal equilibration time.

2. Sample Collection and Preparation:

2.1. After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle. 2.2. Carefully withdraw a sample of the supernatant using a syringe. 2.3. Immediately filter the sample through a solvent-compatible syringe filter into a clean, dry vial to remove any undissolved microparticles.[5] This step should be performed quickly to minimize temperature fluctuations.

3. Analysis of Solute Concentration:

The concentration of this compound in the filtered saturated solution can be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

3.1. UV-Vis Spectrophotometry Method:

3.1.1. Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. 3.1.2. Determination of λmax: Scan one of the standard solutions across a suitable UV wavelength range to determine the wavelength of maximum absorbance (λmax). 3.1.3. Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration. The curve should exhibit linearity in the concentration range of interest. 3.1.4. Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax. 3.1.5. Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution.

3.2. HPLC Method:

3.2.1. Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that allows for the separation and quantification of this compound. 3.2.2. Calibration: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve. 3.2.3. Sample Analysis: Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system. 3.2.4. Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

By following these detailed protocols and workflows, researchers and drug development professionals can confidently and accurately determine the solubility of this compound in a variety of organic solvents, enabling informed decisions in synthesis, formulation, and other critical applications.

References

An In-depth Technical Guide on the pKa and Acidity of Pyridine-2-thiol

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of heterocyclic compounds is paramount. Pyridine-2-thiol, a versatile bicyclic aromatic compound, is of particular interest due to its presence in numerous biologically active molecules and its utility as a ligand in coordination chemistry. Central to its reactivity, solubility, and biological interactions is its acidity, characterized by its pKa values. This guide provides a comprehensive overview of the pKa and acidity of this compound, including its tautomeric equilibrium, experimental determination methods, and the implications of its acidic nature.

Tautomeric Equilibrium: A Tale of Two Forms

This compound exists in a tautomeric equilibrium between two forms: the thiol form (this compound) and the thione form (pyridine-2(1H)-thione). This equilibrium is a critical determinant of its chemical behavior and acidity. The position of this equilibrium is significantly influenced by the surrounding environment, including the solvent polarity.[1][2][3]

In nonpolar solvents, the thiol form is generally favored, whereas in polar solvents, the equilibrium shifts towards the more polar thione tautomer.[1][2][3] This solvent-dependent tautomerism has a direct impact on which proton is available for dissociation and, consequently, on the observed pKa values.

Caption: Tautomeric equilibrium of this compound.

Acidity and pKa Values

This compound possesses two primary acidic protons: the proton on the sulfur atom in the thiol tautomer and the proton on the nitrogen atom of the pyridine (B92270) ring (the pyridinium (B92312) proton). The dissociation of these protons is characterized by their respective pKa values. The pKa of the pyridinium proton is a measure of the basicity of the pyridine nitrogen.

| Acidic Proton | Reported pKa Value | Experimental Conditions | Reference |

| Pyridinium (N-H+) | ~5.25 | Aqueous solution | [4] |

| Thiol (S-H) | Varies with solvent | Dependent on tautomeric equilibrium | [1][2] |

Note: The pKa of the thiol proton is highly dependent on the tautomeric equilibrium and the solvent used. In aqueous solutions where the thione form predominates, the deprotonation can be considered from the N-H of the thione.

The acidity of this compound is a key factor in its biological activity and its application in drug design. The ionization state of the molecule at physiological pH (around 7.4) influences its ability to cross cell membranes, interact with biological targets, and its overall pharmacokinetic profile.[5]

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for characterizing the acidity of this compound. Several experimental techniques can be employed for this purpose, with spectrophotometric and potentiometric titrations being the most common.

Spectrophotometric Titration

This method relies on the change in the ultraviolet-visible (UV-Vis) absorption spectrum of the compound as a function of pH. The thiol and thione tautomers, as well as their corresponding conjugate bases, exhibit distinct absorption spectra. By monitoring the absorbance at a specific wavelength while varying the pH of the solution, a titration curve can be generated, from which the pKa value can be determined.

Detailed Methodology:

-

Preparation of Stock Solution: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., ethanol (B145695) or water).

-

Preparation of Buffer Solutions: A series of buffer solutions with a range of pH values covering the expected pKa of this compound are prepared.

-

Spectrophotometric Measurements: A constant volume of the this compound stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different absorptivities is plotted against the pH. The pKa is determined from the midpoint of the resulting sigmoidal curve.

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa value is determined from the inflection point of the titration curve.

Detailed Methodology:

-

Preparation of Analyte Solution: A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

Titration: A calibrated pH electrode is immersed in the analyte solution. A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution.

-

Data Recording: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Caption: Experimental workflow for pKa determination.

Role in Drug Development and Coordination Chemistry

The acidity of this compound is a critical parameter in its application in drug development and coordination chemistry.

-

Drug Development: The pKa of a drug molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties.[5] For this compound and its derivatives, the ability to exist in both neutral and ionized forms at different physiological pH values can affect their ability to cross biological membranes and interact with target proteins.[6] For instance, the deprotonated thiolate form is a potent nucleophile and can interact with metal ions in metalloenzymes.

-

Coordination Chemistry: this compound is a versatile ligand that can coordinate to metal ions through either the nitrogen or the sulfur atom, or both, acting as a bidentate ligand. The acidity of the thiol group is crucial as deprotonation leads to the formation of the pyridinethiolate anion, which is an excellent coordinating agent.[7][8] The coordination complexes of this compound have diverse applications, including in catalysis and as potential therapeutic agents.[9][10] The stability and reactivity of these metal complexes are often pH-dependent, highlighting the importance of the ligand's pKa.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bactericidal effect of this compound 1-oxide sodium salt and its complex with iron against resistant clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Decomposition of 2-Mercaptopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptopyridine (B119420) (also known as 2-pyridinethiol or its tautomer, 2-pyridinethione) is a crucial heterocyclic compound with diverse applications in pharmaceutical and chemical industries. Understanding its thermal stability and decomposition pathways is paramount for ensuring safety, optimizing reaction conditions, and predicting the shelf-life of related products. This technical guide provides a comprehensive overview of the thermal decomposition of 2-mercaptopyridine, consolidating available data on its fragmentation patterns and outlining detailed experimental protocols for its analysis. While comprehensive quantitative thermal analysis data remains elusive in publicly accessible literature, this guide leverages mass spectrometry fragmentation studies to elucidate potential thermal degradation pathways and provides standardized methodologies for researchers to conduct their own thermal stability assessments.

Introduction

2-Mercaptopyridine is an organosulfur compound that exists in a tautomeric equilibrium between the thiol and thione forms. Its reactivity and stability are of significant interest in various fields, including its use as a synthetic intermediate and its presence in more complex biologically active molecules. Thermal decomposition can lead to the generation of volatile and potentially hazardous byproducts. Therefore, a thorough understanding of its behavior at elevated temperatures is a critical aspect of its chemical profile.

Physicochemical Properties

A summary of the key physicochemical properties of 2-mercaptopyridine is presented in Table 1.

Table 1: Physicochemical Properties of 2-Mercaptopyridine

| Property | Value | Reference |

| Molecular Formula | C₅H₅NS | [1] |

| Molecular Weight | 111.16 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 128-130 °C | [1] |

| Boiling Point | 259 °C | [2] |

| Decomposition | Irritating and highly toxic gases (nitrogen oxides, carbon monoxide, oxides of sulfur) may be generated by thermal decomposition or combustion. | [2] |

Putative Thermal Decomposition Pathways

Detailed studies on the thermal decomposition of 2-mercaptopyridine are not extensively available in the peer-reviewed literature. However, insights into its fragmentation can be gleaned from electron impact mass spectrometry (EIMS) studies, which induce fragmentation patterns that can be analogous to pyrolysis. A key study by Lawrence and Waight investigated the mass spectra of 2-pyridinethiol and its derivatives, providing a foundational understanding of its likely decomposition pathways.[3]

The proposed primary fragmentation pathways upon thermal stress are initiated by the loss of hydrogen sulfide (B99878) (H₂S) or the elimination of a cyano radical (HCN), followed by further fragmentation of the pyridine (B92270) ring.

Caption: Proposed primary thermal decomposition pathways of 2-mercaptopyridine.

Experimental Protocols for Thermal Analysis

To facilitate further research into the thermal properties of 2-mercaptopyridine, this section provides detailed, standardized protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages of heating.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

-

High-resolution balance (integrated into the TGA)

-

Sample pans (platinum or alumina)

-

Inert gas supply (high-purity nitrogen or argon)

Procedure:

-

Sample Preparation: Ensure the 2-mercaptopyridine sample is a fine, homogeneous powder to ensure even heat distribution.

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

-

Experimental Setup:

-

Place a clean, empty sample pan into the TGA furnace and tare the balance.

-

Accurately weigh 5-10 mg of the 2-mercaptopyridine sample into the pan.

-

Position the pan in the furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

TGA Method:

-

Equilibration: Equilibrate the sample at 30 °C.

-

Heating Program: Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Atmosphere: Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) throughout the experiment.

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C) to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss.

-

References